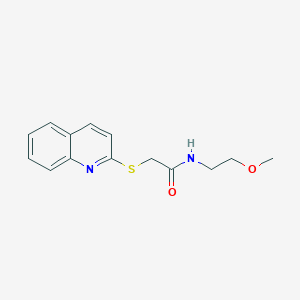
1-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
1-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide, also known as CCT018159, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound is synthesized through a multi-step process and has been shown to have promising results in preclinical studies.
Mechanism of Action
1-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the activity of CLK1, which is involved in the regulation of alternative splicing of RNA. This protein plays a critical role in the regulation of gene expression and is often overexpressed in cancer cells. By inhibiting CLK1, 1-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide can disrupt the splicing of RNA and prevent the production of proteins that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on cancer cells, this compound has been shown to have anti-inflammatory properties and can inhibit the growth of bacteria. It has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that it has been well-studied and has a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation is that this compound is not yet approved for use in humans, which may limit its potential for clinical applications.
Future Directions
There are several potential future directions for research on 1-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is in the development of more potent and selective inhibitors of CLK1, which could have even greater efficacy in cancer treatment. Another area of interest is in the development of drug delivery systems that can target cancer cells specifically, minimizing side effects and improving efficacy. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide, which could lead to new applications in a range of diseases and conditions.
Scientific Research Applications
1-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential use as a cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer. This compound works by inhibiting the activity of a protein called Cdc2-like kinase 1 (CLK1), which is involved in cell division and proliferation. By inhibiting this protein, 1-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide can prevent cancer cells from dividing and growing, leading to cell death.
properties
IUPAC Name |
1-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-9-7-17-15(22-9)18-14(21)10-6-13(20)19(8-10)12-4-2-11(16)3-5-12/h2-5,7,10H,6,8H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDNRYULELXVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-benzyl-2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4761575.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-fluorophenyl)urea](/img/structure/B4761578.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4761584.png)
![2-{[(3,4-dichlorobenzyl)thio]methyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4761589.png)

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4761613.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4761614.png)
![6-methyl-1-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4761617.png)

![7-(difluoromethyl)-N-methyl-N,5-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4761621.png)
![2-({ethyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4761633.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-isopropyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4761635.png)
![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B4761639.png)
